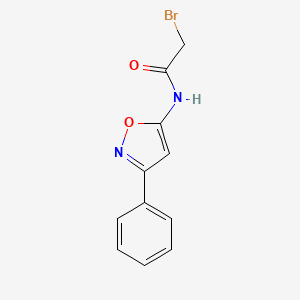

2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide

描述

Contextualization within Halogenated Acetamide (B32628) Chemistry

Halogenated acetamides, particularly α-haloacetamides like the 2-bromoacetamide (B1266107) moiety in the title compound, are highly versatile reagents in organic synthesis. The presence of the bromine atom adjacent to the carbonyl group creates a reactive electrophilic site. The carbon-bromine bond is readily cleaved, making bromide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures.

The N-substituted acetamide framework itself is a common structural feature in many biologically active compounds. nih.gov The amide bond is generally stable and participates in crucial hydrogen bonding interactions with biological targets like proteins and enzymes. researchgate.net The reactivity of the α-bromo position does not typically compromise the stability of the amide linkage, allowing for selective chemical modifications. For instance, compounds like 2-bromo-N-phenylacetamide and 2-bromo-N-ethylacetamide are common building blocks used to alkylate nucleophiles such as amines, thiols, and carbanions, forming new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. nih.govchemicalbook.com This established reactivity pattern firmly places 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide as a potent intermediate for creating diverse chemical libraries.

Integration of the Isoxazole (B147169) Moiety in Heterocyclic Compound Research

The integration of the isoxazole ring can confer a range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific substitution pattern of the ring is critical to its biological function. In this compound, the isoxazole is substituted at the 3-position with a phenyl group and at the 5-position with the bromoacetamide group. The 3-phenylisoxazole (B85705) unit is a well-studied scaffold, recognized for its role in creating anti-inflammatory, analgesic, and antineoplastic agents. chemimpex.comgeorganics.sknih.gov The isoxazole ring acts as a bioisostere for other functional groups and provides a rigid framework that can orient substituents in a defined three-dimensional space, which is crucial for specific interactions with biological targets.

Significance as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. beilstein-journals.org Isoxazoles are widely regarded as privileged structures in medicinal chemistry for this reason. beilstein-journals.org Their synthetic accessibility and the ability to easily modify their substitution patterns make them ideal starting points for drug discovery programs.

This compound combines the privileged isoxazole core with a highly versatile bromoacetamide handle. This combination makes the entire molecule a significant scaffold for medicinal chemistry research. The 3-phenylisoxazole portion can be viewed as the "anchor" that provides the foundational biological relevance, while the bromoacetamide serves as a "hook" for chemical diversification. Researchers can exploit the reactivity of the bromine atom to attach a multitude of different chemical groups, rapidly generating a library of novel compounds based on the 3-phenyl-5-aminoisoxazole template. Each new derivative can then be screened for a variety of biological activities, leveraging the inherent potential of the privileged isoxazole core.

Historical Development of Related N-Substituted Acetamides and Isoxazole Derivatives in Academic Inquiry

The academic inquiry into the components of this compound has deep roots in the history of organic chemistry.

The chemistry of isoxazoles dates back to the late 19th century. Ludwig Claisen is credited with recognizing the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. unifi.it A major advancement in isoxazole synthesis came from the work of Quilico and his group between 1930 and 1946, who extensively studied the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. unifi.it This method, involving the reaction of a nitrile oxide (often generated in situ from an aldoxime or nitroalkane) with an alkyne or alkene, remains a cornerstone of isoxazole synthesis, allowing for the regioselective construction of 3,5-disubstituted and other isoxazole derivatives. nih.govnih.gov The precursor for the title compound, 5-amino-3-phenylisoxazole (B183965), can be synthesized through variations of these classical methods, for example, by the condensation of β-ketonitriles with hydroxylamine (B1172632). chemimpex.comnih.gov

N-substituted acetamides are fundamental structures in organic chemistry. The formation of amides via the acylation of amines is a classic and robust reaction. The synthesis of simple N-aryl acetamides, such as acetanilide (B955) from aniline (B41778) and acetic anhydride, has been a standard laboratory procedure for over a century. The preparation of α-haloacetamides, such as the N-acylation of an amine with bromoacetyl chloride or bromide, is also a well-established synthetic transformation. researchgate.netrjptonline.org The synthesis of the title compound would follow this historical precedent, involving the N-acylation of the pre-formed 5-amino-3-phenylisoxazole. chemimpex.comacs.org

Interactive Data Tables

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties for this compound. These values are estimated based on computational models and data from structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | 281.11 g/mol |

| Melting Point | Not available (solid expected) |

| Boiling Point | ~468.9 °C (Predicted) |

| LogP | 2.58 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Note: Data is computationally predicted and has not been experimentally verified.

Proposed Synthetic Route

The synthesis of this compound can be logically proposed as a two-step process starting from benzonitrile (B105546). The first step involves the formation of the key intermediate, 5-amino-3-phenylisoxazole, followed by N-acylation.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzonitrile, Ethyl cyanoacetate | Sodium ethoxide; then Hydroxylamine hydrochloride | 5-Amino-3-phenylisoxazole chemimpex.comsigmaaldrich.com |

| 2 | 5-Amino-3-phenylisoxazole | Bromoacetyl bromide, Triethylamine (B128534), Dichloromethane (B109758) | This compound |

This proposed synthesis is based on established chemical reactions for forming isoxazoles and N-acylating amino-heterocycles. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-(3-phenyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-7-10(15)13-11-6-9(14-16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCYNKMAYQTQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958884 | |

| Record name | 2-Bromo-N-(3-phenyl-1,2-oxazol-5-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37852-59-8 | |

| Record name | Acetamide, 2-bromo-N-(3-phenyl-5-isoxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037852598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-(3-phenyl-1,2-oxazol-5-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 3 Phenyl 5 Isoxazolyl Acetamide and Its Analogues

Classical Synthetic Routes to N-Aryl-2-bromoacetamides

The synthesis of N-aryl-2-bromoacetamides is a well-established transformation in organic chemistry, primarily achieved through the acylation of aromatic amines. This class of compounds serves as versatile intermediates in the synthesis of various heterocyclic structures and biologically active molecules.

Amine Acylation Reactions with Bromoacetyl Halides

The most direct and widely employed method for the synthesis of N-aryl-2-bromoacetamides is the acylation of a primary or secondary arylamine with a bromoacetyl halide, typically bromoacetyl chloride or bromoacetyl bromide. irphouse.comyoutube.com This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl halide. The subsequent loss of a halide ion and a proton from the nitrogen atom results in the formation of the stable amide bond.

Primary and secondary amines react readily with bromoacetyl halides to form the corresponding amides. irphouse.com The general transformation involves reacting the arylamine with the bromoacetyl halide, often in the presence of a base to neutralize the hydrogen halide (HX) that is formed as a byproduct. youtube.comirejournals.com For instance, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) is achieved through the amination reaction of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com

Reaction Conditions and Yield Optimization Strategies

Optimizing the reaction conditions is crucial for achieving high yields and purity of N-aryl-2-bromoacetamides. Key parameters include the choice of solvent, the type of base used, reaction temperature, and the nature of the reactants.

Solvents: The reaction is typically carried out in aprotic solvents such as toluene (B28343), chloroform, or ethyl acetate (B1210297) to avoid unwanted side reactions with the acyl halide. irphouse.comyoutube.com

Base: A base is often added to the reaction mixture to scavenge the acidic hydrogen halide byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like pyridine (B92270) or triethylamine (B128534), or aqueous bases like sodium carbonate in a two-phase system (Schotten-Baumann conditions). youtube.comresearchgate.net In some cases, particularly with unreactive anilines, the reaction can be performed under anhydrous conditions using a weak base like pyridine. youtube.com

Temperature: The high reactivity of bromoacetyl halides usually allows the reaction to proceed at room temperature or even at lower temperatures (0-5 °C) to control the exothermic nature of the reaction. nih.gov However, for less reactive amines, gentle heating or refluxing may be necessary. irphouse.com For example, one general procedure involves refluxing the amine and bromoacetyl chloride in toluene for two hours. irphouse.com

Reactant Stoichiometry and Addition: The order and rate of addition of reagents can also influence the outcome. Typically, the acyl halide is added gradually to the solution of the amine to maintain control over the reaction temperature and minimize the formation of di-acylated byproducts where possible. irphouse.com

The following table summarizes various conditions reported for the synthesis of N-aryl bromoacetamides.

| Arylamine | Acylating Agent | Solvent | Base | Temperature | Yield | Reference |

| Aniline (B41778) derivatives | Bromoacetyl chloride | Toluene | None | Reflux, 2h | 60-70% | irphouse.com |

| 4-Chloroaniline | Bromoacetyl bromide | Dichloromethane (B109758) | Sat. K₂CO₃(aq) | Room Temp | - | irejournals.com |

| 4-(4-morpholinyl)aniline | 2-Bromoacetyl bromide | Dichloromethane | Aq. Na₂CO₃ | - | - | researchgate.net |

| 2-Bromophenylamine | 2-Bromoacetamide (B1266107) | Dimethyl formamide | K₂CO₃ | 100 °C, 120min | 75% | nih.gov |

| N-alkyl sulfonamides | Bromoacetyl bromide | Benzene (B151609)/Toluene | None (ZnCl₂ cat.) | Reflux | Good | mdpi.com |

Synthesis of the Isoxazole (B147169) Moiety

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with numerous established protocols. For the target compound, the required intermediate is 5-amino-3-phenylisoxazole (B183965).

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile). researchgate.netrsc.org

To form a 3-phenylisoxazole (B85705) ring, the required 1,3-dipole is benzonitrile (B105546) oxide. This reactive intermediate is usually generated in situ from a stable precursor. Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl halides (e.g., benzohydroximoyl chloride) with a base like triethylamine, or the oxidation of aldoximes (e.g., benzaldoxime) using oxidants such as chloramine-T or hypervalent iodine reagents. nih.govnanobioletters.com

Once generated, the benzonitrile oxide reacts with a suitable alkyne. The regioselectivity of the cycloaddition determines the substitution pattern of the resulting isoxazole. researchgate.net The reaction of a nitrile oxide with a terminal alkyne is a standard route to access 3,5-disubstituted isoxazoles. rsc.org This method is noted for its efficiency and stereospecificity. wikipedia.org Recent advancements have focused on developing greener methodologies using solvent-free conditions, water as a solvent, or recyclable catalysts to mitigate environmental impact. rsc.orgnih.gov

Other Established Isoxazole Ring Formation Protocols

Besides cycloaddition reactions, several other robust methods exist for the synthesis of the isoxazole nucleus. A primary alternative involves the condensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). researchgate.netmdpi.com

To synthesize a 3-phenyl-5-aminoisoxazole, a suitable three-carbon precursor such as benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile) can be reacted with hydroxylamine. The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to furnish the isoxazole ring. The reaction temperature and pH are often key factors in controlling the regioselectivity of the cyclization. organic-chemistry.org

Other notable methods include:

Cycloisomerization: Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to substituted isoxazoles under moderate conditions. organic-chemistry.org

Cascade Reactions: One-pot cascade reactions, sometimes promoted by ultrasound, can be used to construct the isoxazole ring from simple starting materials like ethyl nitroacetate (B1208598) and aromatic aldehydes. rsc.orgmdpi.com

Reaction of α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride can lead to the formation of an isoxazole ring through a Michael addition followed by cyclization and dehydration. mdpi.com

The table below compares different synthetic routes to the isoxazole ring.

| Method | Precursors | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | Highly convergent, stereospecific, forms ring in one step. | wikipedia.orgresearchgate.netrsc.org |

| Condensation | β-Dicarbonyl/β-Ketonitrile + Hydroxylamine | Widely used, relies on classical condensation chemistry. | researchgate.netmdpi.com |

| Cycloisomerization | α,β-Acetylenic Oximes | Metal-catalyzed (e.g., AuCl₃), good for specific substitution patterns. | organic-chemistry.org |

| Cascade Reaction | Aldehyde + Ethyl Nitroacetate | One-pot synthesis, often uses green chemistry principles (e.g., ultrasonication). | rsc.org |

Coupling Strategies for 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide Construction

The final step in the synthesis of this compound is the formation of an amide bond between the two key fragments: 5-amino-3-phenylisoxazole and a bromoacetyl group. This is achieved via a standard acylation reaction, analogous to the methods described in section 2.1.

The amino group on the 5-position of the isoxazole ring acts as the nucleophile, attacking an activated bromoacetic acid derivative. The most common electrophile used for this purpose is bromoacetyl bromide or bromoacetyl chloride.

The reaction is typically performed by stirring the 5-amino-3-phenylisoxazole with the bromoacetyl halide in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane. researchgate.net A base, such as potassium carbonate or sodium hydride, is required to deprotonate the initially formed ammonium (B1175870) salt and drive the reaction to completion. researchgate.netnih.gov The choice of a non-nucleophilic base is critical to avoid competition with the amino-isoxazole in reacting with the electrophilic bromoacetyl halide. The resulting product, this compound, can then be isolated and purified, often by precipitation upon pouring the reaction mixture into water, followed by recrystallization. nih.gov

Advanced and Green Chemistry Approaches in N-Substituted Acetamide and Isoxazole Synthesis

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. The synthesis of the N-substituted acetamide and isoxazole moieties found in the target compound can benefit significantly from these advanced approaches, which aim to reduce waste, energy consumption, and the use of hazardous materials.

The formation of the amide bond between a 5-amino-3-phenylisoxazole precursor and a bromoacetylating agent is a key step in the synthesis of the title compound. While traditional methods exist, advanced catalytic approaches offer improved efficiency and milder reaction conditions. For instance, the synthesis of related [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives has been optimized using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature. tandfonline.com This method avoids the need for preparing highly reactive acyl chlorides and often results in high purity and yield, minimizing the need for extensive purification. tandfonline.com

A significant advancement in green chemistry is the development of metal-free, neutral-condition synthesis protocols. Research has demonstrated the rapid N-chloroacetylation of anilines and amines in a simple phosphate (B84403) buffer within minutes. researchgate.net This method efficiently condenses various primary and secondary amines with acid chlorides under neutral conditions, and the product often precipitates from the aqueous medium, allowing for simple isolation by filtration. researchgate.net Such aqueous methods avoid the use of hazardous organic solvents like pyridine and dichloromethane. researchgate.netimist.ma

Table 1: Selected Catalytic Methods for Amide Bond Formation

| Catalyst/Reagent System | Substrates | Solvent | Conditions | Key Advantage | Source(s) |

| EDCI / DIPEA | Carboxylic acids, Amines | DCM | Room Temperature | High purity and yield, avoids acyl chlorides | tandfonline.com |

| Phosphate Buffer | Amines, Acid Chlorides | Water | Room Temperature | Metal-free, neutral pH, rapid, easy isolation | researchgate.net |

| None (Conventional) | Primary Amines, Acetic Anhydride | Dichloromethane, Pyridine | N/A | Standard method for comparison | imist.ma |

The synthesis of the isoxazole ring itself is a major focus for green chemistry innovations. Traditional methods often require harsh conditions or toxic reagents. mdpi.com Sustainable alternatives such as sonochemistry, microwave irradiation, and photochemistry have emerged as powerful tools.

Ultrasound-assisted synthesis has been shown to accelerate reaction kinetics, improve yields, and reduce energy consumption in the formation of isoxazole derivatives. mdpi.com For example, the reaction of chalcones with hydroxylamine hydrochloride can be efficiently conducted under ultrasonic irradiation to produce isoxazoles. mdpi.com This technique aligns with green chemistry principles by enabling reactions under milder conditions and often reducing the need for toxic catalysts. mdpi.com Similarly, microwave-assisted synthesis of 3,5-disubstituted isoxazoles provides advantages of easier work-up, mild reaction conditions, high yields, and shorter reaction times. researchgate.netnih.govnih.gov

Photochemical methods offer unique pathways for heterocycle synthesis. The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been achieved through a multicomponent reaction induced by visible light, which can reduce reaction times compared to methods requiring heat or catalysts. mdpi.com Mechanistic studies suggest this proceeds via organic photoredox catalysis. mdpi.com Furthermore, isoxazoles themselves can undergo photochemical rearrangement. Irradiation of trisubstituted isoxazoles with UV light can lead to the formation of highly reactive ketenimine intermediates, which can be isolated or used in situ to synthesize other valuable heterocycles like pyrazoles. nih.gov Another sustainable approach involves performing reactions in aqueous media, which avoids the use of volatile organic solvents. An efficient and clean synthesis of 5-arylisoxazole derivatives has been reported by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without any catalyst. mdpi.comnih.gov

Table 2: Comparison of Sustainable Synthetic Methods for Isoxazoles

| Method | Energy Source | Typical Conditions | Key Advantages | Source(s) |

| Ultrasound Irradiation | Acoustic Cavitation | 50 °C, Ethanol | Enhanced efficiency, reduced energy use, milder conditions | mdpi.com |

| Microwave Irradiation | Microwaves | N/A | Shorter reaction times, high yields, easier work-up | researchgate.netnih.gov |

| Photochemistry | Visible/UV Light | Flow reactor or batch | Access to unique intermediates, catalyst-free options | mdpi.comnih.gov |

| Aqueous Synthesis | Thermal | 50 °C, Water | Environmentally benign solvent, no catalyst needed, high yields | mdpi.comnih.gov |

Derivatization and Structural Diversification of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues for various research applications. Key sites for derivatization include the bromine atom, the phenyl ring, and the isoxazole ring.

The bromine atom on the acetyl group is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of α-haloamide chemistry. nih.gov The replacement of the α-halogen by various nucleophiles is a common strategy for synthesizing new derivatives. nih.gov

A primary route for modification involves reaction with nitrogen nucleophiles. For example, the alkylation of diethylamine (B46881) with 2-chloro-N-(2,6-dimethylphenyl)acetamide is a key step in the synthesis of Lidocaine, demonstrating the facile displacement of the α-halogen by an amine. nih.gov Similarly, sulfur nucleophiles can be employed. In one study, the sodium salt of a 5-substituted-1,3,4-oxadiazole-2-thiol was reacted with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide to displace the bromine and form a new C-S bond. researchgate.net The reaction of α-bromo amides with O-, N-, and C-nucleophiles can also be promoted by the use of silver salts, such as silver oxide, which can increase reaction rates and selectivity. nih.gov

Table 3: Examples of Nucleophilic Substitution at the α-Bromo Position

| Nucleophile | Reagent Class | Product Type | Conditions | Source(s) |

| Diethylamine | Secondary Amine | α-Amino Acetamide | Et₃N | nih.gov |

| 1,3,4-Oxadiazole-2-thiol | Thiol | α-Thioether Acetamide | NaH, DMF | researchgate.net |

| Various O-, N-, C-nucleophiles | Alcohols, Amines, etc. | α-Substituted Acetamides | Ag₂O | nih.gov |

Both the phenyl and isoxazole rings provide opportunities for further functionalization, enabling fine-tuning of the molecule's properties.

Phenyl Ring Functionalization: The phenyl ring can be modified using standard aromatic substitution reactions. The synthesis of derivatives often begins with appropriately substituted precursors, such as using a substituted benzaldehyde (B42025) to build the phenylisoxazole core. For example, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized with cyano or nitro groups on the phenyl ring. nih.gov More advanced techniques involve the direct C-H functionalization of the aromatic ring. Cooperative catalysis, for instance using gold and a chiral Brønsted acid, has been developed for the asymmetric C(sp²)−H bond functionalization of benzene derivatives. researchgate.net These methods allow for the late-stage introduction of new groups onto the phenyl ring.

Isoxazole Ring Functionalization and Transformation: The isoxazole ring itself can be functionalized. Electrophilic substitution on the isoxazole nucleus, such as halogenation with ICl or Br₂, typically occurs at the C-4 position under mild conditions. organic-chemistry.org Beyond simple substitution, the entire isoxazole ring can be transformed into other heterocyclic systems. chemicalbook.com For example, photochemical irradiation of isoxazoles can induce ring-opening to form an acyl azirine intermediate, which can be trapped with hydrazines to yield highly functionalized pyrazoles. nih.gov In another powerful transformation, rhodium carbenoid-induced ring expansion of 3,5-disubstituted isoxazoles can be used to synthesize highly substituted pyridines in a one-pot procedure. nih.gov

Table 4: Selected Methods for Ring Functionalization

| Ring | Reaction Type | Reagents/Catalyst | Position/Outcome | Source(s) |

| Phenyl | C-H Functionalization | Gold / Chiral Acid | para-C-H addition | researchgate.net |

| Isoxazole | Electrophilic Halogenation | ICl, Br₂ | C-4 position | organic-chemistry.org |

| Isoxazole | Photochemical Rearrangement | UV Light, Hydrazine | Transformation to Pyrazole | nih.gov |

| Isoxazole | Rhodium-Catalyzed Ring Expansion | Rh₂(OAc)₄, Vinyldiazomethane | Transformation to Pyridine | nih.gov |

The isoxazole-acetamide scaffold can serve as a versatile linker to connect different chemical moieties, creating hybrid molecules with potentially synergistic or novel properties. ijariit.com The specific geometry and electronic nature of the isoxazole ring make it an attractive component in linker design for bioactive compounds. nih.gov

In one strategic application, a series of novel isoxazole-tethered quinone-amino acid hybrids were designed and synthesized. nih.gov In these molecules, the isoxazole ring serves as a rigid linker connecting a quinone unit to an amino acid moiety, with the goal of combining the distinct properties of these three components. nih.gov

A compelling example of the isoxazole ring's role in linker chemistry comes from the field of drug discovery. A series of histone deacetylase (HDAC) inhibitors were developed where an isoxazole moiety was deliberately placed in the linker region adjacent to the zinc-chelating hydroxamic acid group. nih.gov The study investigated how incorporating the isoxazole ring at this specific position within the linker impacts biological activity, demonstrating the strategic importance of the isoxazole's structural and electronic contributions when used as a component in molecular design. nih.gov

Heterocyclic Scaffolds Based on Acetamide Derivatives

The α-haloacetamide functional group, present in this compound and its analogues, serves as a highly versatile electrophilic building block for the construction of a wide array of heterocyclic systems. The reactivity of the carbon-halogen bond allows for facile nucleophilic substitution, which is frequently followed by an intramolecular cyclization step to form new rings. This strategy is a cornerstone in medicinal chemistry for generating libraries of novel compounds with potential biological activity. nih.govnih.gov

Research has demonstrated that bromo- and chloro-acetamide derivatives are key intermediates in the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazoles, oxadiazoles, and pyrimidines. who.intresearchgate.net The general approach involves reacting the α-haloacetamide with a bifunctional nucleophile, where one nucleophilic center displaces the halide and the second participates in a subsequent ring-closing reaction.

Synthesis of Thiazole (B1198619) Derivatives

A prominent application of α-bromo-acetamide analogues is in the synthesis of thiazole-containing scaffolds. The Hantzsch thiazole synthesis and related reactions provide a reliable route to this important heterocyclic motif. In this context, the α-bromo-acetamide derivative acts as the α-halocarbonyl component.

For instance, the reaction of 2-bromo-N-acetamide derivatives with thiosemicarbazone derivatives in a suitable solvent like dioxane and in the presence of a base such as triethylamine leads to the formation of thiazole rings. nih.gov Similarly, α-chloroketones or α-bromoesters can react with thiosemicarbazone derivatives to yield corresponding thiazole derivatives. nih.gov The thiosemicarbazone provides the N-C-S backbone required for the thiazole ring formation upon reaction with the electrophilic carbonyl carbon and the adjacent carbon bearing the bromine atom. This methodology has been successfully employed to create hybrid molecules containing both morpholine (B109124) and thiazole moieties. nih.gov

Interactive Data Table: Synthesis of Thiazole Scaffolds

| Starting Acetamide Analogue | Reagent | Resulting Heterocyclic Scaffold | Reference |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivatives | Poly-thiazole derivatives | nih.gov |

| α-halocarbonyl compounds (e.g., α-bromoesters) | N-subistituted-2-(N-phenylmorpholine)ethylidene) hydrazine-1-carbothioamide | Thiazole derivatives pendent to N-phenylmorpholine | nih.gov |

| N-[4-(2-bromoacetyl)phenyl]acetamide | 4-substituted thiobenzamides | 4,5-disubstituted thiazole derivatives | semanticscholar.org |

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

Another significant application of 2-bromo-N-acetamide compounds is the synthesis of scaffolds containing the 1,3,4-oxadiazole ring. A common synthetic route involves the S-alkylation of a pre-formed 5-substituted-1,3,4-oxadiazole-2-thiol with a 2-bromo-N-acetamide derivative. who.intresearchgate.net

This reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF), using a base such as sodium hydride (NaH) to deprotonate the thiol, forming a potent nucleophile. who.intresearchgate.net The resulting thiolate anion then attacks the electrophilic carbon of the bromo-acetamide, displacing the bromide ion and forming a new carbon-sulfur bond. This effectively links the acetamide moiety to the oxadiazole ring via a thioether bridge, creating complex scaffolds like 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. researchgate.net

Interactive Data Table: Synthesis of 1,3,4-Oxadiazole Scaffolds

| Starting Acetamide Derivative | Reagent | Resulting Heterocyclic Scaffold | Reference |

| 2-bromo-N-acetamide derivatives | 5-benzyl-1,3,4-oxadiazole-2-thiol | N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide | who.int |

| 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide | 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols | 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide | researchgate.net |

These synthetic strategies highlight the utility of this compound and its analogues as pivotal precursors for generating molecular diversity in heterocyclic chemistry. The ability to readily form C-S and C-N bonds makes them indispensable tools for drug discovery and development. nih.gov

Advanced Characterization Techniques for Structural Elucidation of 2 Bromo N 3 Phenyl 5 Isoxazolyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide, the ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule.

Phenyl Group Protons: The protons on the phenyl ring at the 3-position of the isoxazole (B147169) will typically appear as a multiplet in the aromatic region, generally between δ 7.4 and 7.9 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern of any derivatives. For the unsubstituted phenyl group, one might expect a multiplet for the meta and para protons and a separate multiplet for the ortho protons. researchgate.net

Isoxazole Ring Proton: The single proton at the 4-position of the isoxazole ring (H-4) is expected to appear as a sharp singlet, typically in the range of δ 6.4-6.9 ppm. researchgate.net The chemical shift of this proton is sensitive to the nature of the substituents at positions 3 and 5 of the isoxazole ring. unifi.it

Acetamide (B32628) NH Proton: The amide proton (-NH-) will present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this peak could appear at a downfield shift, potentially around δ 10.5 ppm. researchgate.net

Bromomethyl Protons: The two protons of the bromomethyl group (-CH₂Br) will give rise to a singlet in the aliphatic region of the spectrum, anticipated to be around δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | ~7.8-7.9 | Multiplet |

| Phenyl-H (meta, para) | ~7.4-7.5 | Multiplet |

| Isoxazole H-4 | ~6.8 | Singlet |

| Amide NH | Variable (e.g., ~10.5 in DMSO) | Broad Singlet |

| -CH₂Br | ~4.0-4.5 | Singlet |

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Carbonyl Carbon: The acetamide carbonyl carbon (-C=O) is expected to have a chemical shift in the range of δ 165-170 ppm. researchgate.net

Isoxazole Ring Carbons: The carbons of the isoxazole ring will have characteristic shifts. C-3 and C-5, being attached to nitrogen and oxygen, will appear significantly downfield, typically around δ 160-170 ppm. The C-4 carbon will be more upfield, with an expected shift around δ 97-100 ppm. researchgate.net

Phenyl Group Carbons: The phenyl carbons will resonate in the aromatic region (δ 125-135 ppm). The ipso-carbon (attached to the isoxazole ring) will have a distinct shift, and the other carbons will show a pattern dependent on their position relative to the isoxazole substituent. researchgate.net

Bromomethyl Carbon: The carbon of the -CH₂Br group will appear in the aliphatic region, typically around δ 30-40 ppm, influenced by the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O (Amide) | ~165-170 |

| Isoxazole C-3 | ~162 |

| Isoxazole C-5 | ~170 |

| Isoxazole C-4 | ~97-100 |

| Phenyl C (ipso) | ~128 |

| Phenyl C (ortho, meta, para) | ~126-131 |

| -CH₂Br | ~30-40 |

Advanced 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning ¹H and ¹³C signals and for elucidating the complete molecular structure, especially for complex molecules or when 1D spectra are crowded.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In the spectrum of this compound, COSY would show correlations between the coupled protons within the phenyl ring. It would also confirm the absence of coupling for the isoxazole H-4 and the -CH₂Br protons, as they are expected to be singlets.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to show entire spin systems. For the phenyl group, a cross-peak would ideally connect all the protons of the ring, confirming they belong to the same structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is crucial for assigning the carbon signals based on their attached, and usually already assigned, proton signals. For example, the proton signal for H-4 of the isoxazole ring would show a cross-peak with the C-4 carbon signal. Similarly, the -CH₂Br proton signal would correlate with the -CH₂Br carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is extremely useful for connecting different parts of the molecule. For instance, the amide NH proton would be expected to show an HMBC correlation to the carbonyl carbon and to the C-5 of the isoxazole ring. The -CH₂Br protons would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation. For the target molecule, NOESY could reveal spatial proximity between the ortho protons of the phenyl ring and the H-4 proton of the isoxazole ring, helping to confirm their relative orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₉BrN₂O₂), HRMS would be used to confirm this molecular formula. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ counterpart, with a two mass unit difference and roughly equal intensity. unifi.it For a related compound, 5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–Carboxamide, the calculated [M+H]⁺ was 325.1008, and the found value was 325.1011, demonstrating the accuracy of HRMS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is particularly useful for analyzing complex mixtures, identifying metabolites, or confirming the identity of a synthesized compound. An LC-MS/MS analysis of this compound would involve separating the compound on an LC column followed by its introduction into the mass spectrometer.

In the MS/MS stage, the molecular ion is selected and fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for isoxazole derivatives often involve the cleavage of the N-O bond. unifi.it For the title compound, expected fragmentations could include:

Loss of the bromine atom.

Cleavage of the amide bond, resulting in ions corresponding to the bromoacetyl group and the 5-amino-3-phenylisoxazole (B183965) moiety.

Fragmentation of the isoxazole ring itself.

The development of an LC-MS/MS method would involve optimizing the chromatographic conditions (e.g., column type, mobile phase) and the mass spectrometer parameters (e.g., collision energy) to achieve sensitive and specific detection. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. For this compound, the IR spectrum provides clear evidence for its key structural components: the amide linkage, the isoxazole ring, the phenyl group, and the bromoacetyl moiety.

The analysis of related structures, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide and other N-aryl acetamides, allows for the prediction of the principal absorption bands. mdpi.comnist.gov The most prominent peaks are expected to correspond to the N-H and C=O stretching vibrations of the amide group. The N-H stretch typically appears as a sharp band in the region of 3300-3100 cm⁻¹, while the amide I band (primarily C=O stretch) is a strong absorption found around 1660-1700 cm⁻¹. mdpi.com

Vibrations associated with the isoxazole ring are also key identifiers. The C=N stretching vibration within the isoxazole ring is expected to produce a peak in the 1615-1550 cm⁻¹ range. mdpi.com Furthermore, the N-O and C-O-C stretching vibrations of the isoxazole heterocycle give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations from the phenyl substituent will also be present. The presence of the bromine atom is confirmed by a C-Br stretching vibration, which typically appears at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3100 |

| Amide | C=O Stretch (Amide I) | 1700 - 1660 |

| Isoxazole/Aromatic | C=N / C=C Stretch | 1615 - 1550 |

| Amide | N-H Bend (Amide II) | 1570 - 1515 |

| Isoxazole | N-O Stretch | 1450 - 1350 |

This table is generated based on typical vibrational frequencies for the specified functional groups found in analogous compounds. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and its packing arrangement in a crystal lattice. While specific crystal structure data for this compound is not publicly available, analysis of closely related bromo-N-aryl acetamides, such as 2-Bromo-N-(4-bromophenyl)acetamide and 2-Bromo-N-(2-chlorophenyl)acetamide, offers significant insight into the expected solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net

These analogous structures frequently crystallize in monoclinic systems, with common space groups like P2₁/n or P2₁/c. researchgate.net A defining feature in the crystal packing of these amides is the formation of robust intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction (N-H···O) typically links molecules into one-dimensional supramolecular chains or tapes. researchgate.netresearchgate.net

Table 2: Crystallographic Data for Structurally Related Bromo-N-Aryl Acetamides

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 2-Bromo-N-(4-bromophenyl)acetamide | C₈H₇Br₂NO | Monoclinic | P2₁/n | a = 4.4987 Å, b = 23.152 Å, c = 9.1098 Å, β = 99.713° | researchgate.net |

This table presents published crystallographic data for compounds structurally analogous to the title compound to illustrate expected parameters.

Other Complementary Spectroscopic and Chromatographic Methods (e.g., HPLC)

Beyond IR spectroscopy and X-ray crystallography, other analytical techniques are crucial for a complete characterization profile. High-Performance Liquid Chromatography (HPLC) is a vital tool for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

A typical HPLC analysis for a compound of this nature would employ a reverse-phase method. In this setup, a nonpolar stationary phase (such as a C18 silica (B1680970) column) is used with a polar mobile phase. The mobile phase is often a gradient mixture of water (frequently containing a modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic phenyl and isoxazole chromophores exhibit strong absorbance.

The retention time of the compound under specific conditions is a characteristic identifier, and the area of the peak is proportional to its concentration. Purity is determined by the percentage of the total peak area that corresponds to the main analyte peak. For definitive identification, especially in complex mixtures, the HPLC system can be coupled to a mass spectrometer (LC-MS). This hyphenated technique provides both the retention time from the HPLC and the mass-to-charge ratio (m/z) of the compound from the MS, offering a high degree of confidence in its identity. nih.gov

Table 3: Representative HPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient elution (e.g., starting with 30% B, increasing to 95% B) |

| Flow Rate | ~1.0 mL/min |

| Detector | UV-Vis at a wavelength of ~254 nm |

| Injection Volume | 10 - 20 µL |

This table outlines a general-purpose HPLC method suitable for the analysis of aromatic acetamide derivatives.

Computational and Theoretical Investigations of 2 Bromo N 3 Phenyl 5 Isoxazolyl Acetamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

To understand how 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide might exert a biological effect, molecular docking would be used to predict how it fits into the active site of a target protein. The process involves generating various possible conformations of the ligand within the protein's binding pocket and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), quantifies the stability of the ligand-receptor complex. A lower binding energy typically indicates a more stable interaction and higher affinity. For instance, studies on other bromo-acetamide derivatives have used docking to predict binding energies against various enzymes. nih.govnih.gov In a hypothetical docking study of this compound against a target like a protein kinase, the results would identify key amino acid residues that interact with the phenyl ring, the isoxazole (B147169) core, and the bromo-acetamide group, guiding further optimization.

Table 1: Example of Molecular Docking Results for a Hypothetical Target (Note: This data is illustrative, as specific studies on this compound were not found.)

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Key Interactions |

| Protein Kinase (e.g., EGFR) | -8.5 | Met793, Leu718, Cys797 | Hydrogen bond with acetamide (B32628), Hydrophobic interaction with phenyl ring |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg513, Val523, Ser353 | Hydrogen bond with isoxazole nitrogen, Halogen bond with bromine |

| Monoamine Oxidase B (MAO-B) | -9.1 | Tyr435, Ile199, Cys172 | π-π stacking with phenyl ring, Hydrophobic interaction |

Computational Target Identification and Validation

When a compound's biological target is unknown, computational methods can help identify potential protein partners. This can be achieved through reverse docking, where the ligand is screened against a large library of protein structures. This approach helps to form hypotheses about the compound's mechanism of action.

Virtual screening and structure-based optimization are also key parts of this process. For this compound, researchers could computationally screen it against databases of known drug targets to find proteins with which it is predicted to bind strongly. These computational "hits" would then require experimental validation to confirm the interaction and its biological relevance. This strategy has been successfully used to identify targets for other acetamide-containing compounds, leading to the discovery of new enzyme inhibitors.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing fundamental information about its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (electron density) of molecules. nih.govnih.gov For this compound, DFT calculations could be used to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and the distribution of electronic charge. xisdxjxsu.asia

These calculations provide insights into the molecule's reactivity. For example, a Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electron density around the molecule. xisdxjxsu.asia Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information is valuable for understanding how the molecule might interact with biological macromolecules. Studies on related acetamide derivatives have used DFT to analyze reactive sites and molecular properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscispace.com This indicates that charge transfer can easily occur within the molecule, which is often a feature of biologically active compounds. nih.gov For this compound, a DFT calculation could provide the energies of these orbitals.

Table 2: Example of Calculated Electronic Properties via DFT (Note: This data is illustrative and based on general values for similar heterocyclic compounds, as specific studies on this compound were not found.)

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Electron-donating capacity |

| LUMO Energy | -2.0 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 | Indicates high chemical reactivity and charge transfer capability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as inhibitory concentration (IC50). nih.gov

To develop a QSAR model for a series of isoxazolyl-acetamides, including this compound, researchers would synthesize and test a library of related analogs. Various molecular descriptors would be calculated for each compound, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as dipole moment and atomic charges.

Hydrophobic descriptors: Like the partition coefficient (logP).

By correlating these descriptors with the measured biological activity, a predictive model can be built. mdpi.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that are important for the desired biological effect. While no specific QSAR studies for this compound were found, this methodology is widely applied in drug discovery for acetamide and other heterocyclic scaffolds. researchgate.netnih.gov

Development of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal in drug design for predicting the activity of new compounds and optimizing lead structures. The development of both two-dimensional (2D) and three-dimensional (3D) QSAR models for a class of compounds including this compound would be instrumental in elucidating the key structural features required for a specific biological effect.

The process of developing a robust QSAR model typically begins with the compilation of a dataset of isoxazole derivatives with experimentally determined biological activities. nih.gov These activities are often expressed as the concentration required to elicit a certain biological response (e.g., IC₅₀ or EC₅₀) and are converted to a logarithmic scale (e.g., pIC₅₀) for the QSAR analysis. nih.gov

2D-QSAR: In a 2D-QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression (MLR) or genetic function algorithms (GFA) are then employed to build a linear equation that relates a selection of these descriptors to the biological activity. For a series of N-phenylacetamide derivatives, descriptors related to electronic properties and hydrophobicity have been shown to be significant.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. nih.govnih.gov In these approaches, the molecules in the dataset are aligned based on a common substructure. The steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are then calculated around each molecule. nih.gov Partial least squares (PLS) analysis is subsequently used to correlate these fields with the biological activity.

The predictive power of the generated QSAR models is assessed through rigorous internal and external validation techniques. Key statistical parameters include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²). nih.gov A high q² value (typically > 0.5) and a high pred_r² value indicate a robust and predictive model.

For a hypothetical QSAR study on a series of isoxazole derivatives including this compound, the statistical results might be presented as follows:

| Model | r² | q² | pred_r² |

| CoMFA | 0.960 | 0.664 | 0.872 |

| CoMSIA | 0.969 | 0.706 | 0.866 |

This table is a representative example based on a study of isoxazole derivatives and does not represent actual data for this compound. nih.gov

The results of the 3D-QSAR analysis are often visualized as contour maps, which highlight regions in space where certain structural features are predicted to enhance or diminish biological activity. For instance, a green contour in a steric map might indicate that a bulky substituent is favored in that region, while a blue contour in an electrostatic map could suggest that an electronegative group is beneficial for activity.

Prediction of Activity Profiles

Once a validated QSAR model has been developed, it can be used to predict the biological activity of novel compounds, including this compound, provided it falls within the applicability domain of the model. The model's equation allows for the calculation of the predicted activity based on the compound's structural descriptors.

The insights gained from the QSAR models can guide the rational design of new derivatives with potentially improved activity. For example, if the model indicates that an electron-withdrawing group at a particular position is crucial for activity, new analogues can be synthesized with substituents that possess this property. In the case of this compound, the bromo substituent is an electron-withdrawing group, and its contribution to the predicted activity would be quantified by the QSAR model.

The activity profile of this compound could be predicted against a range of biological targets, depending on the dataset used to build the QSAR model. For instance, isoxazole derivatives have been investigated for their activity as FXR agonists, and a QSAR model for this target could predict the potential of this compound in this regard. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information about its conformational preferences, flexibility, and the stability of its interactions with a biological target, such as a protein's binding site. nih.gov

The simulation process begins with the generation of an initial 3D structure of the molecule. This structure is then placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production MD run. During the simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to update the positions and velocities of the atoms over small time steps.

Conformational Analysis: By analyzing the trajectory of the MD simulation, the preferred conformations of this compound can be identified. This involves monitoring the dihedral angles of the rotatable bonds within the molecule. For similar N-phenylacetamide structures, the relative orientation of the phenyl and acetamide groups is a key conformational feature. The presence of the isoxazole ring and the bromo substituent will influence the conformational landscape of the molecule.

Stability Analysis: If this compound is studied in complex with a protein target, MD simulations can assess the stability of this complex. Key parameters to analyze include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues in the protein can identify flexible regions that may be important for ligand binding.

Hydrogen Bonds and other Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and the protein are tracked throughout the simulation. The persistence of these interactions is indicative of a stable binding mode.

The binding free energy of the protein-ligand complex can also be calculated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a quantitative measure of the binding affinity. nih.gov

A representative table summarizing potential MD simulation results for a ligand like this compound in complex with a protein could look like this:

| Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | Indicates a stable protein structure during the simulation. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains stably bound in the active site. |

| Key Interacting Residues | Tyr234, Phe312, Arg350 | Highlights the specific amino acids involved in binding. |

| Binding Free Energy (ΔGbind) | -45.5 kcal/mol | Suggests a strong binding affinity. |

This table is a representative example based on studies of similar compounds and does not represent actual data for this compound. nih.gov

Structure Activity Relationship Sar Studies of 2 Bromo N 3 Phenyl 5 Isoxazolyl Acetamide Analogues

Impact of Substitutions on the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, and its substitution pattern is crucial for determining the pharmacological profile of the compound. nih.govnih.govipinnovative.com The electron-rich nature of the isoxazole ring and the weak nitrogen-oxygen bond allow for various modifications that can enhance biological efficacy and selectivity. nih.gov The development of novel synthetic strategies has enabled the creation of a wide array of polysubstituted isoxazole derivatives, which have shown activities ranging from antimicrobial to anticancer. nih.govresearchgate.netresearchgate.netresearchgate.net

The phenyl group at the 3-position of the isoxazole ring is a key site for modification, and its substitution pattern significantly modulates the biological activity of the analogues. The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—play a fundamental role in this modulation. mdpi.com

Research has shown that introducing halogen atoms, such as chlorine or bromine, to the phenyl ring can result in compounds with significant anti-inflammatory activity and enhanced selectivity for the COX-2 enzyme. nih.gov Similarly, the presence of bromine, methoxy (B1213986), or dimethylamino groups on the C-5 phenyl ring has been found to enhance antibacterial activity. ijpca.org

Electron-withdrawing groups have also been shown to be particularly effective in enhancing potency for certain targets. For instance, the introduction of fluorine or trifluoromethyl (-CF3) groups onto the phenyl ring of isoxazole derivatives led to excellent inhibitory activity against secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory diseases and cancer. nih.gov Specifically, a trifluoromethyl group at the fourth position of the phenyl ring was found to promote cytotoxicity in human cancer cell lines. nih.gov Another study highlighted that a 3-trifluoromethyl substitution on a 3,5-diaryl isoxazole resulted in good antimicrobial activity. researchgate.net

Conversely, electron-donating groups can also confer potent biological activity. A chalcone (B49325) derivative featuring a 2,4,6-trimethoxy phenyl ring attached to an isoxazole core demonstrated potent antibacterial and antioxidant properties. mdpi.com Other patterns of methoxy and halogen substitution have yielded compounds with significant antifungal and anticancer activities against prostate cancer cell lines. mdpi.com

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity

| Substituent(s) | Position on Phenyl Ring | Target/Activity | Key Finding |

| Chloro, Bromo | Not specified | Anti-inflammatory | Exhibited significant anti-inflammatory activity and COX-2 selectivity. nih.gov |

| Methoxy, Dimethylamino, Bromine | C-5 Phenyl Ring | Antibacterial | Enhanced antibacterial activity. ijpca.org |

| Nitro, Chlorine | C-3 Phenyl Ring | Antibacterial | Enhanced antibacterial activity. ijpca.org |

| Fluorine, Trifluoromethyl (-CF3) | Not specified | sPLA2 Inhibition | Displayed excellent sPLA2 inhibitory activity. nih.gov |

| Trifluoromethyl (-CF3) | 4-position | Cytotoxicity | Promoted cytotoxicity against human cancer cell lines. nih.gov |

| 2,4,6-Trimethoxy | Not specified | Antibacterial, Antioxidant | Showed potent antibacterial and antioxidant activity. mdpi.com |

| 2-Fluoro-3,4-dimethoxy | Not specified | Anticancer (Prostate) | Exhibited excellent anticancer activity. mdpi.com |

| 3,4-Dimethoxy | Not specified | Anticancer (Prostate) | Exhibited excellent anticancer activity. mdpi.com |

Beyond the phenyl group, substitutions on other parts of the isoxazole ring itself also have a profound impact on activity. The functional groups present on the isoxazole moiety play a vital role in molecular interactions and complex formation. nih.gov For example, studies on isoxazoline (B3343090) derivatives, which are structurally related to isoxazoles, revealed that a methyl group at the C-3 position was critical for potent analgesic effects and selective COX-2 inhibition. nih.gov

The synthesis of trisubstituted isoxazoles, while challenging, allows for fine-tuning of the molecule's properties by occupying all available positions on the ring. researchgate.net This approach is valuable for optimizing activity and selectivity. Researchers have developed methods for the straightforward functionalization of the isoxazole ring, such as through the nucleophilic substitution of a nitro group, to create a diverse library of polysubstituted derivatives. researchgate.net This has led to the discovery of compounds with a range of steric and electronic effects that exhibit antiviral activity against flaviviruses in the low micromolar range. researchgate.net

Role of the Bromoacetamide Moiety in Modulating Activity

Halogenation is a common strategy in medicinal chemistry to enhance a drug's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov The bromine atom in the 2-bromoacetamide (B1266107) group significantly influences the molecule's lipophilicity and its ability to permeate biological membranes. Replacing a hydrogen atom with a halogen like chlorine has been shown to enhance the free energy of partitioning into a lipid membrane and to increase the permeability coefficient by a factor of approximately two. researchgate.netnih.gov This enhanced membrane binding and permeation is a critical factor for a compound to reach its intracellular target.

Furthermore, the conformation of the bromoacetamide side chain is influenced by the bromine atom. In a structurally similar compound, 2-Bromo-N-(2-chlorophenyl)acetamide, the C-Br bond was found to be in an anti conformation relative to both the carbonyl (C=O) and N-H bonds of the amide. researchgate.net This defined stereochemical arrangement can be crucial for fitting into the binding pocket of a target protein, thereby influencing biological activity.

The nitrogen atom of the acetamide (B32628) group serves as a critical attachment point for the substituted isoxazole ring, and modifications at this position have been extensively explored to alter biological activity. In related scaffolds, replacing or substituting the group attached to the acetamide nitrogen has led to significant changes in potency and target specificity.

For example, in a series of N-(isothiazol-5-yl)phenylacetamides, modifications at the methylene (B1212753) carbon of the acetamide group to form enamines derived from low-molecular-weight amines resulted in compounds with potent broad-spectrum insecticidal activity. nih.gov In another study on pyrazolopyrimidines, N,N-disubstitution of the terminal acetamide provided a means to introduce diverse chemical groups without losing affinity for the translocator protein (TSPO) target. nih.gov

Replacing the phenyl group of the N-(3-phenyl -5-isoxazolyl) portion with other aromatic or heteroaromatic systems has also proven to be a successful strategy. In one series of antitubercular agents, replacing the N-phenyl group of an isoxazole-3-carboxamide (B1603040) with an N-(pyridin-2-yl) group resulted in a compound with high inhibitory activity against susceptible and resistant Mycobacterium tuberculosis strains. nih.gov This highlights that the nature of the ring system attached to the amide nitrogen is a key determinant of activity.

Table 2: Impact of Modifications at the Acetamide Linkage on Biological Activity

| Scaffold | Modification | Target/Activity | Key Finding |

| N-(Isothiazol-5-yl)phenylacetamides | Methylene group modification to enamines | Insecticidal | Enamines derived from low molecular weight amines were most active. nih.gov |

| Pyrazolopyrimidine acetamides | N,N-disubstitution of the acetamide | TSPO Ligand Binding | Allowed introduction of diverse moieties without sacrificing affinity. nih.gov |

| Isoxazole-3-carboxamides | N-phenyl replaced with N-(pyridin-2-yl) | Antitubercular | Resulted in high inhibitory activity against M. tuberculosis. nih.gov |

| Pyrrolidine (B122466) acetamides | Replacement of acetamide with other groups | nSMase2 Inhibition | Replacement of the acetamide group on the pyrrolidine ring with a phenyl carbamoyl (B1232498) group resulted in compound 13 (PDDC). researchgate.net |

Conformational and Stereochemical Influences on SAR

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. For 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide analogues, both conformational flexibility and fixed stereochemistry can influence SAR.

The bromoacetamide side chain has specific conformational preferences. As observed in the related structure 2-Bromo-N-(2-chlorophenyl)acetamide, the N-H bond of the amide can adopt a conformation that is syn to substituents on the aniline (B41778) ring, while the C-Br bond is anti to the C=O and N-H bonds. researchgate.net This preferred orientation can dictate how the molecule presents its functional groups to a receptor's binding site. Any modification that alters this preferred conformation could lead to a decrease or an increase in activity, depending on the specific interactions required for binding.

Rational Design Principles Derived from SAR Data

The rational design of analogues of this compound is guided by established SAR principles for isoxazole and acetamide-containing compounds. The molecule can be dissected into three key regions for modification: the phenyl ring, the isoxazole core, and the N-acetamide side chain.

The Phenyl Ring: The substitution pattern on the phenyl ring at the 3-position of the isoxazole is a critical determinant of biological activity. In many series of bioactive isoxazole derivatives, the nature and position of substituents on the phenyl ring significantly influence potency. For instance, studies on other di-aryl isoxazoles have shown that electron-withdrawing or electron-donating groups can modulate activity. nih.gov The introduction of substituents at the ortho, meta, or para positions can lead to variations in activity, often due to steric and electronic effects that influence the compound's ability to bind to its biological target. nih.gov Dual substitutions on the phenyl ring have also been explored, sometimes leading to a reduction or enhancement of inhibitory activity depending on the nature and position of the substituents. nih.gov

The Isoxazole Core: The isoxazole ring itself is a key pharmacophore, valued for its favorable physicochemical properties and its ability to participate in various non-covalent interactions with biological targets. The relative orientation of the phenyl ring and the acetamide group, dictated by the isoxazole scaffold, is crucial for activity. Modifications to the isoxazole ring itself are less common in SAR studies but can include the introduction of small alkyl groups. For example, in some series of 5-methylisoxazole (B1293550) derivatives, the isoxazole serves as a central scaffold for connecting different pharmacophoric elements. jocpr.com

The N-acetamide Side Chain: The N-acetamide moiety provides a key hydrogen bond donor and acceptor, which are often essential for interaction with protein targets. The bromo-substituent on the acetyl group is a reactive handle that can potentially form covalent bonds with target proteins, a strategy sometimes employed in inhibitor design. SAR studies on acetamide derivatives have revealed that the nature of the substituent on the acetyl group can dramatically alter biological activity. nih.gov For example, replacing the bromine with other halogens or different functional groups would likely have a profound impact on the compound's mechanism and potency. nih.gov Furthermore, the length and flexibility of the linker between the isoxazole and the terminal functional group can be optimized to improve binding affinity.

The table below summarizes the general design principles derived from SAR studies of analogous isoxazole and acetamide derivatives.

| Molecular Fragment | Modification Strategy | Rationale |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) | To probe electronic and steric requirements for target binding. nih.gov |

| Di-substitution on the phenyl ring | To explore the additive or synergistic effects of multiple substituents. nih.gov | |

| Isoxazole Core | Introduction of small alkyl groups | To investigate the impact of substitution on the central scaffold. jocpr.com |

| Isomeric replacement (e.g., 4,5-disubstituted isoxazole) | To alter the spatial arrangement of the key pharmacophoric groups. | |

| N-acetamide Side Chain | Replacement of the bromo substituent with other halogens or functional groups | To modulate reactivity and explore different binding interactions. nih.gov |

| Variation of the linker length and flexibility | To optimize the distance and orientation of the interacting groups for improved target affinity. |

Investigation of Molecular Mechanisms of Action for 2 Bromo N 3 Phenyl 5 Isoxazolyl Acetamide and Its Derivatives

Target Identification and Validation Approaches

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of a compound. For isoxazole (B147169) derivatives, a variety of targets have been identified, ranging from enzymes to receptors and key proteins in cellular signaling pathways.

The isoxazole ring is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors. nih.govnih.gov For instance, Valdecoxib and Parecoxib are isoxazole-containing drugs that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. nih.govnih.gov This suggests that the 3-phenyl-5-isoxazolyl core of the target compound could potentially interact with and inhibit cyclooxygenases. Studies on other isoxazole derivatives have demonstrated their inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov